molecular formula C11H10O3 B2784379 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid CAS No. 1244954-16-2

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid

Cat. No.: B2784379
CAS No.: 1244954-16-2
M. Wt: 190.198
InChI Key: ZRBQIRRMWRKZTO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H10O3. It is known for its unique structure, which includes a tetrahydronaphthalene ring fused with an epoxide and a carboxylic acid group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid typically involves the epoxidation of 1,2,3,4-tetrahydronaphthalene followed by carboxylation. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the tetrahydronaphthalene ring. The resulting epoxide is then subjected to carboxylation using carbon dioxide under high pressure and in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted epoxide derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the modulation of enzyme activity and other cellular processes. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid is unique due to the presence of both the epoxide ring and the carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10(13)11-6-5-9(14-11)7-3-1-2-4-8(7)11/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBQIRRMWRKZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=CC=CC=C3C1O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244954-16-2
Record name 11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid
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